Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate
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Overview
Description
Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with benzyloxy and dinitrobenzoate groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxy groups on the pyridine ring, followed by nitration to introduce the nitro groups. The final step involves esterification to attach the dinitrobenzoate moiety. Each step requires specific reagents and conditions, such as the use of benzyl alcohol for benzyloxy formation, nitric acid for nitration, and benzoic acid derivatives for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, amines, and various benzoate esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(benzyloxy)pyridin-3-ylboronic acid
- 2,6-Bis(benzyloxy)pyridine-3-boronic acid
Uniqueness
Pyridin-3-yl 2,6-bis(benzyloxy)-3,5-dinitrobenzoate is unique due to the presence of both benzyloxy and dinitrobenzoate groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
Properties
CAS No. |
823814-70-6 |
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Molecular Formula |
C26H19N3O8 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
pyridin-3-yl 3,5-dinitro-2,6-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C26H19N3O8/c30-26(37-20-12-7-13-27-15-20)23-24(35-16-18-8-3-1-4-9-18)21(28(31)32)14-22(29(33)34)25(23)36-17-19-10-5-2-6-11-19/h1-15H,16-17H2 |
InChI Key |
GRRBFWXYLHGCJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
Origin of Product |
United States |
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